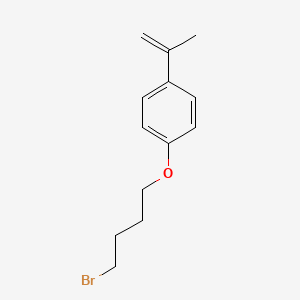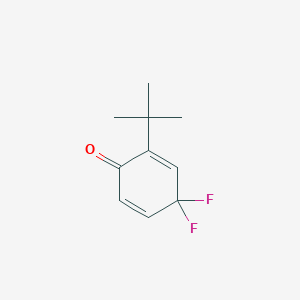
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with a tert-butyl group and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- typically involves the introduction of the tert-butyl and fluorine substituents onto a cyclohexadienone ring. One common method involves the reaction of a suitable cyclohexadienone precursor with tert-butyl lithium and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- involves its interaction with molecular targets through its reactive functional groups. The cyclohexadienone ring can participate in various chemical reactions, while the tert-butyl and fluorine substituents influence the compound’s reactivity and stability. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4,4-dimethyl-
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
- 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
Uniqueness
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- is unique due to the presence of both tert-butyl and fluorine substituents. These groups impart distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atoms, in particular, enhance the compound’s potential for use in various applications, including pharmaceuticals and advanced materials.
Propiedades
Número CAS |
318949-60-9 |
|---|---|
Fórmula molecular |
C10H12F2O |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-tert-butyl-4,4-difluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12F2O/c1-9(2,3)7-6-10(11,12)5-4-8(7)13/h4-6H,1-3H3 |
Clave InChI |
LNNBKDNCCXRXSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(C=CC1=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)
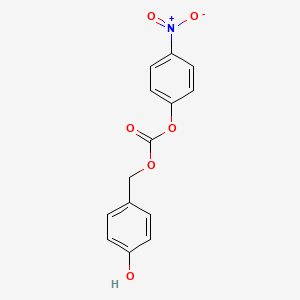
![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![3-Phenyl-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12577260.png)
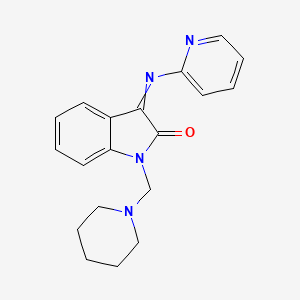
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
methanone](/img/structure/B12577317.png)
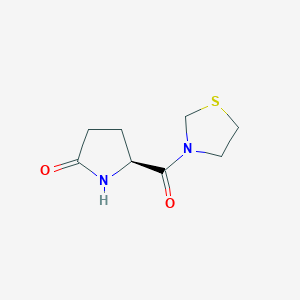
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
